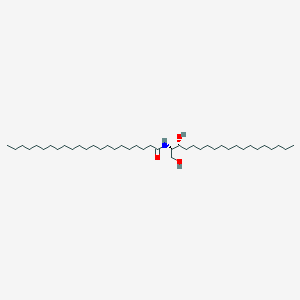
N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(trans-4'-nitro-4-stilbenyl)-N-methyl-5-aminopentanoic acid is a C-nitro compound that is a stilbene derivative having an N-methyl,N-5-carboxypentylamino group at the 4-position and a nitro substituent at the 4'-position. It has a role as an epitope. It is a monocarboxylic acid, a tertiary amine and a C-nitro compound. It derives from a hydride of a trans-stilbene.
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Pseudocapacitance Performance
Research by Kowsari et al. (2018) explored N‑benzoyl derivatives of isoleucine, including compounds similar to N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid. They synthesized derivatives like 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid and investigated their influence on electrochemical properties of conductive polymer films. This study suggests potential applications in energy storage materials due to enhanced electrochemical performance (Kowsari et al., 2018).
Conformational Analysis for Retinoidal Activity
Kagechika et al. (1989) conducted a study on the conformation of aromatic amides with retinoidal activity, which could be relevant for understanding the structure-activity relationship of N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid. They found that the conformation of active secondary amides is crucial for their biological activity (Kagechika et al., 1989).
Inhibition of Nitric Oxide Synthases
Ulhaq et al. (1998) researched S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases. This study's findings on the structure-activity relationships of such compounds can provide insights into the pharmacological potential of N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid (Ulhaq et al., 1998).
Chromogenic Amino Acid for HIV-Protease Assay
Research by Badalassi et al. (2002) on a chromogenic amino acid derivative for HIV-Protease assay highlights the potential for N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid in developing diagnostic assays. They synthesized specific amino acids for detecting enzyme activity, which could be a significant application area (Badalassi et al., 2002).
Fluorescence Enhancement in Stilbene Derivatives
Yang et al. (2002) studied the fluorescence enhancement in N-phenyl substitutions of stilbene derivatives, which is relevant for the fluorescence properties of N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid. Their work provides insights into the photophysical properties and potential applications in fluorescence-based technologies (Yang et al., 2002).
Eigenschaften
Produktname |
N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid |
|---|---|
Molekularformel |
C20H22N2O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5-[N-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]pentanoic acid |
InChI |
InChI=1S/C20H22N2O4/c1-21(15-3-2-4-20(23)24)18-11-7-16(8-12-18)5-6-17-9-13-19(14-10-17)22(25)26/h5-14H,2-4,15H2,1H3,(H,23,24)/b6-5+ |
InChI-Schlüssel |
QLLZAVDYYAQESE-AATRIKPKSA-N |
Isomerische SMILES |
CN(CCCCC(=O)O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN(CCCCC(=O)O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate]](/img/structure/B1249318.png)

